molecular formula C14H9N3 B184293 4-Imidazo[1,2-a]pyridin-2-ylbenzonitrile CAS No. 55843-91-9

4-Imidazo[1,2-a]pyridin-2-ylbenzonitrile

Cat. No.: B184293
CAS No.: 55843-91-9
M. Wt: 219.24 g/mol
InChI Key: QKFAADBAQQYFIL-UHFFFAOYSA-N
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Description

4-Imidazo[1,2-a]pyridin-2-ylbenzonitrile is a heterocyclic compound with a fused imidazo-pyridine core and a benzonitrile group. This compound is known for its diverse applications in organic synthesis and pharmaceutical chemistry due to its unique structural properties .

Scientific Research Applications

4-Imidazo[1,2-a]pyridin-2-ylbenzonitrile has a wide range of applications in scientific research:

Future Directions

Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . The serious ecological problems nowadays provoke scientists to search environmentally benign synthetic strategies as much as possible . This will likely continue to be a focus of future research in this area .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Imidazo[1,2-a]pyridin-2-ylbenzonitrile typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the condensation of 2-aminopyridine with benzaldehyde derivatives under acidic conditions, followed by cyclization to form the imidazo-pyridine core .

Industrial Production Methods: Industrial production often employs microwave-assisted synthesis to enhance reaction rates and yields. This method involves the use of metal-free catalysts and environmentally benign solvents, making it a more sustainable approach .

Chemical Reactions Analysis

Types of Reactions: 4-Imidazo[1,2-a]pyridin-2-ylbenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 4-Imidazo[1,2-a]pyridin-2-ylbenzonitrile is unique due to its combination of the imidazo-pyridine core and the benzonitrile group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

4-imidazo[1,2-a]pyridin-2-ylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9N3/c15-9-11-4-6-12(7-5-11)13-10-17-8-2-1-3-14(17)16-13/h1-8,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKFAADBAQQYFIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1)C3=CC=C(C=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50356281
Record name 4-imidazo[1,2-a]pyridin-2-ylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50356281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55843-91-9
Record name 4-imidazo[1,2-a]pyridin-2-ylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50356281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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